D-Tyrosine, N-benzoyl-
Description
Contextualization within the Field of D-Amino Acid Chemistry
While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids are increasingly recognized for their important biological roles and applications. mdpi.com D-amino acids are found in bacterial cell walls, and some, like D-serine, act as neurotransmitters in mammals. mdpi.comnih.gov The study of D-amino acids, therefore, is a burgeoning field, offering insights into bacterial physiology, neuroscience, and the development of novel therapeutics. mdpi.com
N-Benzoyl-D-tyrosine serves as a crucial compound in this context. The "N-benzoyl" group refers to the attachment of a benzoyl functional group to the nitrogen atom of D-tyrosine. This modification, known as N-acylation, alters the molecule's chemical properties, making it a useful substrate for studying and exploiting the stereospecificity of enzymes. tandfonline.comnih.gov Specifically, it is instrumental in processes for the separation of amino acid enantiomers, which is a fundamental challenge in chemistry and pharmacology. d-aminoacids.comresearchgate.net The ability to isolate pure D-amino acids is essential for investigating their unique biological functions and for synthesizing enantiomerically pure drugs. units.it
Historical Development and Emerging Significance of N-Acylated Amino Acids
The practice of N-acylation, including N-benzoylation, has a long history in chemistry, particularly in peptide synthesis. As early as 1881, scientists were synthesizing N-protected dipeptides using acyl and benzoyl groups to block the amino terminus and control the peptide bond formation. brieflands.com This strategy was foundational to the development of peptide chemistry, although early methods faced challenges with deprotection without breaking the peptide bond. brieflands.com The introduction of more easily removable protecting groups, like the carbobenzoxy (Cbz) group, was a major breakthrough that prevented racemization during synthesis, a problem seen with N-acyl or N-benzoyl protected amino acids. brieflands.comethz.ch
Beyond their role as protecting groups, N-acylated amino acids (NAAs) have emerged as a significant class of signaling molecules in their own right. nih.govnih.gov This family of lipids, which includes N-acyl derivatives of various amino acids, participates in a wide array of physiological processes. nih.govnih.gov While much of the focus has been on long-chain fatty N-acylated amino acids, the broader class of NAAs, including benzoylated derivatives, are recognized for their impact on biological systems. science.govfrontiersin.org The study of NAAs is a rapidly growing field, with research uncovering their roles as ligands for receptors and their potential as therapeutic agents. nih.govnih.gov
Foundational Research Areas for N-Benzoyl-D-tyrosine
The primary and most well-documented research application of N-Benzoyl-D-tyrosine is in the field of enzymatic kinetic resolution . This technique leverages the high stereoselectivity of certain enzymes to separate a racemic mixture (an equal mixture of L- and D-enantiomers) of amino acids. nih.govnih.gov
Enzymes such as aminoacylases exhibit a strong preference for one enantiomer over the other. tandfonline.comnih.gov In a typical resolution process using a racemic mixture of N-benzoyl-tyrosine, an L-selective aminoacylase (B1246476) will specifically hydrolyze the N-benzoyl bond of the L-enantiomer (N-Benzoyl-L-tyrosine), leaving the N-Benzoyl-D-tyrosine unreacted. researchgate.net This allows for the separation of the two forms. This method is advantageous for producing optically pure D-amino acids. tandfonline.comresearchgate.net
For example, research has demonstrated the kinetic resolution of racemic N-benzoyl α-amino acids using the fungus Beauveria bassiana. researchgate.net This process results in the enantioselective hydrolysis of the L-isomer, leaving the desired D-N-benzoyl amino acid in high enantiomeric purity. researchgate.net
Another key application is its use as a chiral resolving agent . In this method, N-Benzoyl-D-tyrosine can be used to form diastereomeric salts with a racemic mixture of a different chiral compound, such as an amine. These diastereomers have different physical properties, like solubility, allowing them to be separated by techniques like crystallization. tcichemicals.com
Furthermore, N-benzoyl derivatives of amino acids, including tyrosine, are used as substrates in protease activity assays . For instance, N-Benzoyl-L-tyrosine p-nitroanilide is a well-known substrate for the enzyme chymotrypsin (B1334515), where the rate of hydrolysis can be measured spectrophotometrically. medchemexpress.com While the L-isomer is typically used in these assays, the D-isomer can serve as a negative control or to study the stereospecificity of proteases.
The utility of N-benzoyl amino acids in these foundational research areas is summarized in the table below.
| Research Application | Description | Key Enzyme/Method | Outcome |
| Enzymatic Kinetic Resolution | Separation of a racemic mixture of N-benzoyl-tyrosine. | L-selective Aminoacylase | Isolation of enantiomerically pure N-Benzoyl-D-tyrosine. researchgate.net |
| Chiral Resolving Agent | Formation of separable diastereomeric salts with other racemic compounds. | Crystallization | Separation of enantiomers of other chiral molecules. tcichemicals.com |
| Protease Substrate Studies | Investigating the activity and stereospecificity of proteolytic enzymes. | Proteases (e.g., Chymotrypsin) | Characterization of enzyme kinetics and specificity. medchemexpress.comresearchgate.net |
Structure
3D Structure
Properties
CAS No. |
64896-36-2 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(2R)-2-benzamido-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H15NO4/c18-13-8-6-11(7-9-13)10-14(16(20)21)17-15(19)12-4-2-1-3-5-12/h1-9,14,18H,10H2,(H,17,19)(H,20,21)/t14-/m1/s1 |
InChI Key |
KUUUDPTUEOKITK-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for N Benzoyl D Tyrosine and Its Derivatives
Classical and Contemporary Approaches to N-Benzoylation
The introduction of a benzoyl group onto the nitrogen atom of D-tyrosine can be accomplished through several methods, ranging from well-established reactions to more modern, environmentally conscious procedures. The choice of method often depends on the desired selectivity, scale, and the need to preserve the integrity of other functional groups.
Direct N-Benzoylation of D-Tyrosine
Direct N-benzoylation is a primary method for synthesizing N-benzoyl-D-tyrosine. The most common approach is the Schotten-Baumann reaction, which involves the treatment of the amino acid with benzoyl chloride under basic conditions. google.com This reaction is typically performed in a biphasic system, where an aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion. google.com
A notable example involves dissolving D-tyrosine in an aqueous sodium hydroxide (B78521) solution at a controlled temperature, followed by the simultaneous addition of benzoyl chloride and more sodium hydroxide solution. google.com This procedure can lead to the formation of O,N-dibenzoyl-D-tyrosine, where both the amino and the phenolic hydroxyl groups are acylated. Selective removal of the O-benzoyl group can then yield the desired N-benzoyl-D-tyrosine.
Contemporary advancements have focused on developing greener and more efficient protocols. One such method employs polyethylene (B3416737) glycol (PEG-400) as a recyclable catalyst and solvent. In this procedure, the amino acid is dissolved in a saturated sodium bicarbonate solution, followed by the addition of PEG-400 and benzoyl chloride. This approach has been shown to produce N-acyl derivatives in high yields (around 80%) and offers a safer, more convenient, and environmentally friendly alternative to traditional methods. ijirset.com
| Method | Reagents | Key Features | Reference |
| Schotten-Baumann | D-Tyrosine, Benzoyl Chloride, NaOH | Biphasic system, potential for O-acylation | google.com |
| Green Synthesis | D-Tyrosine, Benzoyl Chloride, NaHCO₃, PEG-400 | Recyclable catalyst, high yields, safer conditions | ijirset.com |
Protecting Group Strategies in Synthesis
Due to the trifunctional nature of tyrosine (possessing amino, carboxyl, and phenolic hydroxyl groups), protecting group strategies are often essential, particularly in multi-step syntheses. The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective modification of specific sites within the molecule.
For the synthesis of N-benzoyl-D-tyrosine derivatives, the amino group is the target for benzoylation. However, the phenolic hydroxyl group is also nucleophilic and can react with acylating agents, especially under basic conditions. google.com Therefore, it is sometimes necessary to protect the hydroxyl and/or the carboxyl group before N-benzoylation.
Common protecting groups for the phenolic hydroxyl group of tyrosine include benzyl (B1604629) (Bn) ethers and tert-butyl (tBu) ethers. The carboxyl group is often protected as a methyl or ethyl ester. The amino group itself can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, if other parts of the molecule need to be modified first.
A typical sequence might involve:
Protection of the carboxyl group of D-tyrosine as an ester.
Protection of the phenolic hydroxyl group.
Selective deprotection of the amino group (if it was protected).
N-benzoylation of the free amino group.
Deprotection of the carboxyl and hydroxyl groups to yield N-benzoyl-D-tyrosine.
Enantioselective Synthesis and Chiral Resolution Techniques
The synthesis of enantiomerically pure N-benzoyl-D-tyrosine relies on either starting with enantiopure D-tyrosine or resolving a racemic mixture.
Asymmetric Synthesis of D-Tyrosine Precursors
The availability of enantiopure D-tyrosine is often achieved through asymmetric synthesis. One powerful method is the catalytic asymmetric hydrogenation of prochiral enamides. For instance, derivatives of 4-hydroxybenzaldehyde (B117250) can be converted into α-enamides, which are then hydrogenated using a chiral rhodium or palladium catalyst. researchgate.net The use of specific chiral phosphine (B1218219) ligands, such as (R,R)-QuinoxP*, can yield D-tyrosine derivatives with very high enantiomeric excess (up to 99% ee). researchgate.net
Another approach involves the asymmetric transformation of racemic precursors. For example, racemic phenylalanine methyl ester derivatives, which can be synthesized from azlactones, can be resolved through a process called Crystallization-Induced Asymmetric Transformation (CIAT). ut.ac.ir This method uses a chiral resolving agent, like (2R, 3R)-tartaric acid, to selectively crystallize one diastereomeric salt, while the other diastereomer equilibrates in solution, ultimately leading to a high yield of the desired enantiomer. ut.ac.ir While often demonstrated for the L-enantiomer, these principles are applicable to the synthesis of D-amino acids.
| Method | Starting Material | Key Reagent/Catalyst | Outcome | Reference |
| Asymmetric Hydrogenation | 4-hydroxybenzaldehyde derivative | [Rh((R,R)-QuinoxP*)(cod)]SbF₆ | D-Tyrosine derivative (up to 99% ee) | researchgate.net |
| Asymmetric Transformation | Racemic phenylalanine methyl ester derivative | (2R, 3R)-Tartaric acid, Salicylaldehyde derivative | Enantiomerically enriched tyrosine precursor | ut.ac.ir |
Resolution of Racemic Mixtures
When a racemic mixture of N-benzoyl-tyrosine is produced, chiral resolution techniques are employed to separate the D- and L-enantiomers.
One method involves the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). For example, a CSP based on the macrocyclic antibiotic ristocetin (B1679390) A has been shown to resolve racemic mixtures of N-benzoyl-phenylalanine. mst.edu The differential interaction of the enantiomers with the chiral selector allows for their separation.
A more classical approach is the formation of diastereomeric salts by reacting the racemic N-benzoyl-amino acid with a chiral base (e.g., brucine, strychnine, or a chiral amine). The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the N-benzoyl-amino acid can be recovered by acidification.
More advanced techniques include liquid-liquid extraction with lipophilic chiral complexes. A practical approach has been demonstrated for the resolution of racemic N-benzyl α-amino acids using a chiral salen-cobalt(III) complex, a method that could be adapted for N-benzoyl derivatives. nih.govscirp.org
Preparation of Key N-Benzoyl-D-tyrosine Intermediates and Analogs
N-benzoyl-D-tyrosine serves as a precursor for a variety of more complex molecules. The synthesis of these intermediates and analogs often involves further modification of the carboxyl or hydroxyl groups.
A common intermediate is the N-benzoyl-D-tyrosine methyl or ethyl ester, which can be prepared by esterification of N-benzoyl-D-tyrosine or by N-benzoylation of the corresponding D-tyrosine ester. scielo.org.mxscielo.org.mx These esters are useful for peptide coupling reactions. For example, N-benzoyl-L-tyrosine ethyl ester is a known substrate in enzymatic hydrolysis studies, a reaction that can be used to produce N-benzoyl-L-tyrosine. researchgate.net
Another important class of intermediates are azlactones (or oxazolones), which can be formed from N-benzoyl amino acids. These can be hydrogenated to produce N-benzoylamino acid amides. core.ac.uk For example, 2-phenyl-4-(p-hydroxybenzal)-5-oxazolone can be hydrogenated to yield DL-N-benzoyltyrosine amide. core.ac.uk
Furthermore, various amides and other derivatives can be synthesized. A patent describes the preparation of O-tertiary amino-alkyl-N-benzoyl tyrosil amides from O,N-(di-benzoyl)-D-tyrosine. This involves reacting the di-benzoyl derivative with a chloroformate to form a mixed anhydride (B1165640), followed by reaction with a secondary amine to form the amide. The O-benzoyl group is then selectively removed, and the phenolic hydroxyl group is alkylated. google.com
The synthesis of N-benzoyl amino esters and acids with various substituents on the benzoyl ring has also been reported, creating a library of analogs for biological screening. scielo.org.mxscielo.org.mx
| Intermediate/Analog | Synthetic Precursor | Key Transformation | Reference |
| N-Benzoyl-D-tyrosine ester | N-Benzoyl-D-tyrosine | Esterification | scielo.org.mxscielo.org.mx |
| N-Benzoyltyrosine amide | Azlactone from N-benzoyltyrosine | Hydrogenation | core.ac.uk |
| O-tertiary amino-alkyl-N-benzoyl tyrosil amide | O,N-(di-benzoyl)-D-tyrosine | Amide formation, selective deprotection, alkylation | google.com |
Synthesis of N-Benzoyl-D-tyrosine Methyl Ester
The synthesis of N-Benzoyl-D-tyrosine methyl ester is a two-step process that first involves the esterification of the carboxylic acid group of D-tyrosine, followed by the benzoylation of the amino group.
First, the methyl ester of D-tyrosine is prepared. A common method for this esterification is the Fischer-Speier esterification, which involves reacting the amino acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl). For instance, D-tyrosine can be reacted with methanol and trimethylsilyl (B98337) chloride (TMSCl) at room temperature. scielo.org.mx The TMSCl reacts with methanol to form HCl in situ, which catalyzes the esterification. The reaction is typically stirred for several hours to ensure complete conversion. After the reaction, the solvent is evaporated under reduced pressure to yield the D-tyrosine methyl ester hydrochloride. scielo.org.mxcaltech.edu
The second step is the N-benzoylation of the D-tyrosine methyl ester. The Schotten-Baumann reaction is a widely used method for this transformation. uni-duesseldorf.de This reaction involves the treatment of the amino acid ester with benzoyl chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction. A typical procedure would involve dissolving the D-tyrosine methyl ester hydrochloride in a biphasic system of an organic solvent, such as diethyl ether or dichloromethane, and an aqueous solution of a base like sodium bicarbonate or sodium hydroxide. caltech.edusci-hub.st Benzoyl chloride is then added portion-wise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. ijirset.com After the reaction is complete, the organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude N-benzoyl-D-tyrosine methyl ester, which can then be purified by recrystallization.
Related N-Benzoyl-D-Amino Acids as Synthetic Targets
The synthetic strategies used for N-benzoyl-D-tyrosine can be extended to other D-amino acids. The development of synthetic routes to various N-benzoyl-D-amino acids is of interest for creating diverse chemical libraries for drug discovery and other applications. The choice of synthetic method often depends on the specific properties of the amino acid side chain.
One common approach involves the use of peptide coupling reagents. For example, N-Benzoyl-D-valine methyl ester has been synthesized by first preparing the D-valine methyl ester and then coupling it with benzoic acid using a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) in the presence of a base such as triethylamine (B128534) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mxscielo.org.mx This method offers mild reaction conditions and is suitable for a wide range of amino acids.
Alternatively, N-acylation can be achieved using benzoic anhydride in acetic acid. scielo.org.mx This method has been used for the synthesis of N-benzoyl-L-phenylalanine and can be applied to its D-enantiomer. scielo.org.mx The reaction mixture is typically refluxed for a period, after which the product is isolated and purified.
Below is a table summarizing the synthesis of some related N-benzoyl-D-amino acid derivatives:
| Compound Name | Starting Amino Acid | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |
| N-Benzoyl-D-valine methyl ester | D-Valine | Coupling with benzoic acid using EDAC/DMAP | 85 | 110.9-111.4 | scielo.org.mxscielo.org.mx |
| N-Benzoyl-L-phenylalanine | L-Phenylalanine | N-acylation with benzoic anhydride in acetic acid | 47 | 141-141.5 | scielo.org.mx |
| N-Benzoyl-L-isoleucine | L-Isoleucine | N-acylation with benzoic anhydride in acetic acid | 31 | 119.0-120.0 | scielo.org.mx |
Note: Data for L-amino acids are included to illustrate the applicability of the synthetic methods.
Development of Modified N-Benzoyl-D-tyrosine Structures
The core structure of N-benzoyl-D-tyrosine can be chemically modified at several positions to generate analogues with tailored properties. These modifications are often aimed at enhancing biological activity or serving as probes to study molecular interactions.
One common point of modification is the phenolic hydroxyl group of the tyrosine residue. For instance, Williamson ether synthesis can be employed to introduce various alkyl or aryl groups. nih.gov This involves reacting an N-protected D-tyrosine derivative, such as N-Boc-L-tyrosine methyl ester, with an appropriate halide (e.g., a benzyl derivative) in the presence of a base like potassium carbonate. nih.gov This approach allows for the synthesis of a diverse library of ether derivatives.
The benzoyl group itself can also be substituted. Substituted benzoyl chlorides or benzoic acids can be used in the N-acylation step to introduce a range of functional groups onto the phenyl ring. mdpi.com For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine has been synthesized via a Schotten-Baumann type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com This strategy allows for the exploration of structure-activity relationships by systematically varying the substituents on the benzoyl moiety.
Furthermore, the carboxylic acid group can be converted into various amides. This is typically achieved by activating the carboxylic acid of N-benzoyl-D-tyrosine, for example with ethyl chloroformate, and then reacting it with a desired amine. google.com This method has been used to synthesize N-benzoyl-L-tyrosyl-di-n-propylamine. google.com These modifications can significantly alter the physicochemical properties and biological targets of the parent molecule.
N Benzoyl D Tyrosine As a Chiral Pool and Scaffold in Organic Synthesis
Utilization in Natural Product Total Synthesis
Asymmetric Synthesis of Tyrosine-Derived Alkaloids
Tyrosine serves as a biosynthetic precursor to a wide array of alkaloids, characterized by their diverse and complex structures and significant biological activities. researchgate.netpwr.edu.pl In the laboratory, N-Benzoyl-D-tyrosine and its enantiomer are economical and adaptable chiral pool starting materials for the asymmetric synthesis of these alkaloids. researchgate.net The inherent chirality of the tyrosine backbone can be effectively transferred to the target molecule, guiding the stereoselective formation of new stereocenters.
For instance, the synthesis of certain isoquinoline (B145761) alkaloids often commences with a protected tyrosine derivative. The stereocenter of the amino acid dictates the absolute configuration of the newly formed heterocyclic ring system. The benzoyl group can play a crucial role in directing metallation or other functionalization reactions on the aromatic ring, a key step in building the intricate frameworks of these natural products.
Strategic Incorporation into Complex Carbon Skeletons
Beyond alkaloid synthesis, N-Benzoyl-D-tyrosine is strategically employed to construct complex carbon skeletons in a variety of natural products. macmillanusa.com The side chain and the carboxylic acid function can be elaborated through a wide range of organic transformations to build larger and more complex structures.
One notable application involves the oxidative dearomatization of N-protected tyrosine derivatives. This process transforms the flat aromatic ring into a three-dimensional cyclohexadienone or related structure, creating multiple new stereocenters and providing a scaffold for further synthetic manipulations. mdpi.com For example, the total synthesis of the dimeric alkaloid (−)-acetylaranotin utilized an oxidative dearomatization of N-Cbz-L-tyrosine as a key step to construct the α,β-unsaturated ketone precursor to the dihydrooxepine backbone. mdpi.com While this example uses the L-enantiomer, the principle is directly applicable to syntheses starting from N-Benzoyl-D-tyrosine for the corresponding enantiomeric natural products.
The following table showcases examples of natural products synthesized from tyrosine derivatives, highlighting the versatility of this chiral pool approach.
| Natural Product | Class | Key Synthetic Strategy Involving Tyrosine Derivative |
| (-)-Acetylaranotin | Dimeric Alkaloid | Oxidative dearomatization of N-Cbz-L-tyrosine. mdpi.com |
| Rigidusculamide A | Pyrrolidinone Alkaloid | Tyrosine-induced α-facial selectivity in dihydroxylation. mdpi.com |
| Ecteinascidin 743 | Marine Alkaloid | Utilized as a chiral precursor in a multi-step synthesis. scispace.com |
| Bisebromoamide | Marine Peptide | Synthesis started from D-tyrosine derived N-methyl D-tyrosine methyl ester. researchgate.net |
Comparative Analysis of Tyrosine-Based vs. Non-Tyrosine Based Routes
| Synthetic Approach | Advantages | Disadvantages |
| Tyrosine-Based (Chiral Pool) | Economical, readily available chiral starting material. researchgate.net Reliable transfer of chirality. researchgate.net | May require more steps for functional group interconversions. researchgate.net The inherent structure may limit the accessible target molecules. |
| Non-Tyrosine Based (De Novo Asymmetric Synthesis) | Often more convergent and flexible. Can access a wider range of target structures. | May require expensive or complex chiral catalysts and reagents. researchgate.net Stereochemical outcome may be less predictable. |
Application in Peptide Chemistry and Peptidomimetic Design
The incorporation of unnatural amino acids, such as N-Benzoyl-D-tyrosine, into peptides is a powerful strategy for developing novel therapeutics and research tools. The D-configuration imparts resistance to proteolytic degradation, while the benzoyl group can introduce specific steric and electronic properties.
Solid-Phase Peptide Synthesis (SPPS) Incorporating N-Benzoyl-D-tyrosine
Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides. nih.govbeilstein-journals.orgbrieflands.com It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support. nih.govbeilstein-journals.org The incorporation of N-Benzoyl-D-tyrosine into a peptide sequence via SPPS follows the general principles of the methodology.
The process typically involves the following steps:
Attachment of the first amino acid to the solid support.
Deprotection of the N-terminal protecting group (e.g., Fmoc or Boc).
Coupling of the next N-protected amino acid, in this case, N-Benzoyl-D-tyrosine, using a coupling reagent.
Repetition of the deprotection and coupling steps until the desired sequence is assembled.
Cleavage of the peptide from the resin and removal of side-chain protecting groups.
The use of N-Benzoyl-D-tyrosine requires careful consideration of the coupling conditions. The benzoylated amine is less nucleophilic than a free amine, which may necessitate stronger coupling reagents or longer reaction times to ensure efficient peptide bond formation. The bulky benzoyl group can also present steric challenges.
| SPPS Protecting Group Strategy | N-Terminal Protection | Side-Chain Protection | Cleavage Cocktail |
| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | tBu (tert-butyl) based | TFA (trifluoroacetic acid) based nih.gov |
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | Bzl (benzyl) based | HF (hydrogen fluoride) nih.gov |
Solution-Phase Peptide Synthesis with N-Benzoyl-D-tyrosine
While SPPS is dominant for many applications, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide fragments. mdpi.comnih.govsci-hub.se The synthesis of peptides containing N-Benzoyl-D-tyrosine in solution involves the coupling of protected amino acid or peptide fragments in a suitable solvent.
Key considerations for solution-phase synthesis include the choice of protecting groups to ensure orthogonality, the selection of coupling reagents to minimize racemization, and purification of intermediates after each step. mdpi.comgoogle.com The N-benzoyl group on D-tyrosine is stable under many standard coupling and deprotection conditions used in solution-phase synthesis. The synthesis of N-Boc-amino acid-(N'-benzoyl) hydrazides, for example, demonstrates the successful coupling of N-protected amino acids with benzoyl-protected hydrazides in solution using HATU as a coupling reagent. mdpi.com
Design of D-Amino Acid Containing Peptidomimetics
The incorporation of non-natural D-amino acids into peptide sequences is a cornerstone strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic properties. ptfarm.plcam.ac.uk N-Benzoyl-D-tyrosine serves as a valuable building block in this endeavor. The primary motivation for using D-amino acids is to confer resistance to enzymatic degradation by proteases, which are highly specific for L-amino acid substrates. ptfarm.plnih.gov This enhanced stability translates to a longer biological half-life and improved bioavailability.
The design process for these peptidomimetics begins with identifying the key amino acid residues in a natural peptide that are crucial for its biological activity (the pharmacophore). nih.gov By replacing an L-amino acid with its D-enantiomer, such as D-tyrosine, the local and global conformation of the peptide backbone is altered. cam.ac.uknih.gov This can lead to significant changes in receptor binding affinity and selectivity. For instance, replacing an L-amino acid with a D-amino acid can invert the orientation of the side chain, which may lead to novel interactions with a target receptor or, conversely, abolish binding if the original orientation was critical. cam.ac.uk
N-Benzoyl-D-tyrosine is particularly useful as it provides a D-tyrosine scaffold with its amino group protected. The benzoyl group is a robust protecting group that allows for various chemical manipulations on other parts of the molecule without affecting the amine. The aromatic side chain of tyrosine is frequently involved in key binding interactions (π-π stacking, hydrophobic interactions), and its phenolic hydroxyl group can be a crucial hydrogen bond donor or acceptor. upc.edu Replacing L-tyrosine with N-benzoyl-D-tyrosine allows medicinal chemists to retain these important side-chain functionalities while introducing the benefits of a D-amino acid core. ptfarm.pl This strategic substitution has been successfully employed to convert receptor agonists into antagonists and to enhance the selectivity of ligands for specific receptor subtypes. ptfarm.plnih.gov
Furthermore, the introduction of D-amino acids like D-tyrosine can induce specific secondary structures, such as β-turns, which are often critical for biological recognition. nih.govmdpi.com The rigid structure of cyclic peptidomimetics containing D-amino acids can lock the molecule into a bioactive conformation, thereby increasing potency. nih.gov The synthesis of such cyclic analogs often involves the use of protected D-amino acids like N-benzoyl-D-tyrosine as key intermediates.
| Feature | Rationale for Use in Peptidomimetics | Reference |
| D-Configuration | Enhances proteolytic stability against enzymatic degradation. | ptfarm.plnih.gov |
| Conformational Impact | Alters backbone conformation, potentially inducing bioactive turns (e.g., β-turns). | nih.govmdpi.com |
| Pharmacophore Mimicry | The tyrosine side chain mimics the natural residue, preserving key binding interactions. | upc.edu |
| N-Benzoyl Protection | Allows for selective chemical modification at other sites. | |
| Modulation of Activity | Can convert agonists to antagonists or improve receptor selectivity. | ptfarm.plnih.gov |
Mechanistic Investigations of Reactions Involving N-Benzoyl-D-tyrosine
Mitsunobu Chemistry Applied to N-Benzoyl-D-tyrosine Derivatives
The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides. wikipedia.orgnih.gov The reaction typically proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the chemistry of chiral molecules like amino acid derivatives. rsc.orgnih.gov When applied to derivatives of N-benzoyl-D-tyrosine, the Mitsunobu reaction allows for precise manipulation of stereocenters and the introduction of diverse functionalities.
The core of the Mitsunobu reaction involves an alcohol, a nucleophile (often a carboxylic acid or an imide), a phosphine (B1218219) (typically triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org The mechanism is complex and has been the subject of debate, but the generally accepted pathway involves the initial formation of a betaine (B1666868) from the phosphine and the azodicarboxylate. escholarship.org This intermediate then protonates the nucleophile, and the resulting anion activates the phosphine. The alcohol is then activated by the phosphine complex to form an alkoxyphosphonium salt, which possesses an excellent leaving group. The crucial step is the subsequent Sₙ2 displacement of this leaving group by the deprotonated nucleophile, which results in the characteristic inversion of configuration. wikipedia.orgescholarship.org
In the context of N-benzoyl-D-tyrosine derivatives, a key application of Mitsunobu chemistry is the alkylation of the phenolic hydroxyl group. For example, reacting N-benzoyl-D-tyrosine methyl ester with a primary or secondary alcohol under Mitsunobu conditions (PPh₃/DEAD) would yield the corresponding O-alkylated ether. More significantly, the reaction can be applied to derivatives containing a β-hydroxy group, which can be generated from the parent amino acid. For a derivative like N-benzoyl-β-hydroxy-D-tyrosine, the Mitsunobu reaction provides a route to invert the stereochemistry of the β-carbon. For example, reaction with benzoic acid would yield the corresponding benzoate (B1203000) ester with inversion at the carbinol center.
A notable application involves the intramolecular Mitsunobu reaction. A derivative of N-benzoyl-D-tyrosine with a tethered alcohol could undergo cyclization. For instance, Hutton and coworkers utilized an intramolecular Mitsunobu reaction on a tyrosine derivative to form an aziridine (B145994) ring, highlighting the reaction's utility in constructing strained heterocyclic systems. nih.govrsc.org Competitive O-alkylation versus N-alkylation can be an issue in unprotected tyrosine derivatives, but the use of the N-benzoyl group helps direct the reaction towards the desired site, typically the phenolic or a side-chain hydroxyl group. scribd.com
| Reagents | Nucleophile | Product Type | Key Mechanistic Feature | Reference |
| Alcohol, PPh₃, DEAD/DIAD | Carboxylic Acid | Ester | Sₙ2 displacement with inversion of stereochemistry. | wikipedia.orgescholarship.org |
| Alcohol, PPh₃, DEAD/DIAD | Imide (e.g., Phthalimide) | N-Alkyl Imide | Formation of a C-N bond with inversion. | tcichemicals.com |
| Alcohol, PPh₃, DEAD/DIAD | Hydrazoic Acid (HN₃) | Azide (B81097) | Sₙ2 displacement to form an azide, precursor to an amine. | nih.gov |
| Chiral Alcohol, PPh₃, DEAD | Internal Nucleophile | Cyclic Ether/Lactone | Intramolecular cyclization with inversion. | rsc.org |
Cascade Cyclization and Ring-Closing Metathesis in N-Benzoyl-D-tyrosine Derived Systems
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where a single synthetic operation triggers the formation of multiple chemical bonds, rapidly building molecular complexity from simple starting materials. beilstein-journals.orgnih.gov Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures, particularly macrocycles, by forming a new double bond between two existing alkene functionalities within the same molecule. researchgate.net Systems derived from N-benzoyl-D-tyrosine are excellent substrates for both of these powerful synthetic strategies, enabling the construction of complex peptidomimetics and natural product analogs.
Cascade Cyclization: A hypothetical cascade reaction involving an N-benzoyl-D-tyrosine derivative could be initiated by a Prins-type cyclization. beilstein-journals.org For example, a derivative of N-benzoyl-D-tyrosine could be elaborated to contain an aldehyde and a tethered alkene. Treatment with a Lewis acid could trigger an intramolecular reaction between the aldehyde and the alkene to form a carbocation, which is then trapped by the electron-rich phenolic ring of the tyrosine moiety via a Friedel-Crafts-type alkylation. beilstein-journals.org This would result in the rapid assembly of a complex polycyclic structure. The stereochemistry of the D-tyrosine backbone would influence the diastereoselectivity of the cyclization.
Ring-Closing Metathesis (RCM): RCM has become a key strategy for synthesizing macrocyclic peptide mimetics, including those containing tyrosine. thieme-connect.comthieme-connect.com To prepare an RCM precursor from N-benzoyl-D-tyrosine, the molecule must be functionalized with two terminal alkene groups. This can be achieved, for example, by O-allylation of the phenolic hydroxyl group and by coupling the carboxylic acid with an allylic amine.
Once the diene precursor is synthesized, it is treated with a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. nih.gov The catalyst facilitates the formation of a macrocyclic ring containing a new carbon-carbon double bond, with the stereochemistry (E/Z) of the new bond being dependent on the catalyst and reaction conditions. thieme-connect.com A significant challenge in RCM involving tyrosine O-allyl ethers is the potential for catalyst-mediated isomerization of the allyl group, which can lead to undesired side products. nih.gov Optimized reaction conditions, such as the use of specific catalysts or additives like phenol, can suppress these side reactions and improve the yield of the desired macrocycle. nih.gov This methodology has been used in the synthesis of potent HCV NS3-4A protease inhibitors and other bioactive macrocycles. thieme-connect.comthieme-connect.com
| Reaction Type | Key Transformation | Catalyst/Reagent | Application for N-Benzoyl-D-tyrosine Systems | Reference |
| Cascade Cyclization | Multiple bond formations in one pot. | Lewis Acid (e.g., BF₃·OEt₂) | Rapid construction of polycyclic scaffolds. | beilstein-journals.orgmdpi.com |
| Ring-Closing Metathesis | Diene cyclization to form a macrocycle. | Grubbs or Hoveyda-Grubbs Catalysts | Synthesis of constrained cyclic peptidomimetics. | thieme-connect.comthieme-connect.com |
Rearrangements and Functional Group Transformations
Derivatives of N-benzoyl-D-tyrosine are amenable to a wide range of functional group transformations and rearrangements, which are essential for elaborating the basic amino acid scaffold into more complex target molecules. These reactions allow for the modification of the side chain, the carboxylic acid, and the α-carbon.
Functional Group Transformations: A common transformation involves the generation of dianions from N-benzoyl amino acid esters. Treatment with two equivalents of a strong base, like potassium hexamethyldisilazide (KHMDS), generates a dianion by deprotonating both the amide N-H and the α-carbon C-H. nih.gov This nucleophilic species can then be reacted with various electrophiles, such as alkyl halides, to introduce new substituents at the α-position with high stereocontrol, effectively transforming the tyrosine side chain or creating quaternary amino acids. nih.gov
Another critical set of transformations involves the carboxylic acid moiety. It can be reduced to a primary alcohol, converted to an aldehyde, or transformed into other functional groups. A particularly powerful transformation is the Curtius rearrangement, which provides a route to amines from carboxylic acids. nih.gov In this reaction, the carboxylic acid of N-benzoyl-D-tyrosine would first be converted to an acyl azide. Upon heating, the acyl azide rearranges with loss of dinitrogen to form an isocyanate, which can then be trapped with an alcohol (like benzyl (B1604629) alcohol) to form a carbamate (B1207046) or hydrolyzed to yield an α,β-diamino acid derivative. nih.gov This rearrangement proceeds with retention of configuration at the α-carbon.
Rearrangements: Rearrangements can be used to alter the carbon skeleton of N-benzoyl-D-tyrosine derivatives. For example, a derivative could be designed to undergo a 1,2-metallate rearrangement. acs.org This type of reaction involves the migration of a group from a metal center to an adjacent carbon and can be used to construct chiral centers with high stereocontrol. While direct application to N-benzoyl-D-tyrosine is not widely reported, the principles could be applied to elaborated derivatives to achieve complex skeletal reorganizations.
| Transformation/Rearrangement | Starting Functionality | Key Reagent(s) | Resulting Functionality | Reference |
| α-Alkylation | N-Benzoyl amino ester | Strong Base (e.g., KHMDS), Alkyl Halide | α-Substituted amino acid | nih.gov |
| Curtius Rearrangement | Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Heat | Isocyanate / Carbamate / Amine | nih.gov |
| Reduction | Carboxylic Ester | Strong Hydride (e.g., LiAlH₄) | Amino alcohol | |
| 1,2-Metallate Rearrangement | Boronic Ester | Organolithium | Homologated alcohol with new stereocenter | acs.org |
Enzymatic and Biochemical Research Involving N Benzoyl D Tyrosine
Probing Enzyme Catalysis and Specificity
The D-enantiomer of N-benzoyl-tyrosine provides a distinct lens through which to examine the catalytic mechanisms and structural requirements of enzymes, particularly proteases.
N-Benzoyl-D-tyrosine as a Substrate Analog for Proteases
Enzymes, especially proteases, exhibit a high degree of stereospecificity, typically favoring L-amino acid substrates. Consequently, N-Benzoyl-D-tyrosine is generally not a substrate for common proteases like chymotrypsin (B1334515). Instead, its structure makes it an effective substrate analog. Because many non-canonical amino acids can confer resistance to proteolytic degradation, they are often studied as potential protease inhibitors. mdpi.com The D-configuration prevents the molecule from being properly oriented within the active site for catalysis to occur. This makes N-Benzoyl-D-tyrosine a valuable tool for probing the steric constraints of an enzyme's active site. Its interaction, or lack thereof, can illuminate the precise three-dimensional arrangement required for substrate binding and turnover.
In stark contrast, the L-isomer, N-Benzoyl-L-tyrosine, and its derivatives are well-established substrates for serine proteases. For instance, N-Benzoyl-L-tyrosine p-nitroanilide (BTPNA) is frequently used to identify, differentiate, and characterize various proteases, including chymotrypsin. sigmaaldrich.comconicet.gov.armedchemexpress.com Similarly, N-benzoyl-L-tyrosine thiobenzyl ester serves as a sensitive substrate for both α-chymotrypsin and subtilisin BPN'. nih.gov The ability of the L-isomer to be hydrolyzed while the D-isomer resists cleavage underscores the stringent stereochemical selectivity of these enzymes.
Kinetic Characterization of Enzyme-N-Benzoyl-D-tyrosine Interactions
When studying an inhibitor like N-Benzoyl-D-tyrosine, the primary goal of kinetic analysis shifts to determining the inhibition constant (Ki). This value quantifies the affinity of the inhibitor for the enzyme. A low Ki value indicates tight binding and potent inhibition. The interaction would typically be investigated through competitive inhibition assays, where the ability of N-Benzoyl-D-tyrosine to compete with a known substrate (like its L-isomer) for binding to the enzyme's active site is measured.
To illustrate the parameters measured for a substrate, the table below shows kinetic data for the hydrolysis of an L-isomer analog by two different serine proteases.
| Enzyme | Substrate | Apparent Kм (mM) | kcat (s⁻¹) |
| α-Chymotrypsin | N-benzoyl-L-tyrosine thiobenzyl ester | 0.02 | 37 |
| Subtilisin BPN' | N-benzoyl-L-tyrosine thiobenzyl ester | 7 | 126 |
| Data sourced from a 1975 study on protease substrates. nih.gov |
Allosteric Modulation Studies with N-Benzoyl-D-tyrosine
Allosteric modulators are molecules that bind to a site on an enzyme or receptor that is distinct from the primary active (or orthosteric) site. researchgate.netmdpi.com This binding event induces a conformational change in the protein, which in turn alters the activity at the active site. nih.gov A positive allosteric modulator (PAM) enhances activity, while a negative allosteric modulator (NAM) reduces it. nih.gov
While there is no specific documentation of N-Benzoyl-D-tyrosine being used as an allosteric modulator, its potential in such a role is theoretically plausible. If a secondary binding pocket exists on a target enzyme for which N-Benzoyl-D-tyrosine has an affinity, its binding could influence the enzyme's catalytic function without directly blocking the active site. Such interactions are of significant interest in drug discovery as they can offer greater specificity and a more nuanced "tuning" of enzyme activity compared to direct competitive inhibitors. researchgate.netnih.gov Studies on G protein-coupled receptors (GPCRs) have extensively explored allosteric modulation as a therapeutic strategy. researchgate.netnih.govnih.gov
D-Amino Acid Metabolism and Related Enzymes
The metabolism of D-amino acids is a specialized biochemical field where enzymes have evolved to specifically recognize and process these enantiomers.
D-Amino Acid Oxidases and Dehydrogenases
D-amino acid oxidase (DAAO) is a key flavoenzyme that catalyzes the stereospecific oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govfrontiersin.orgfrontiersin.org This enzyme exhibits strict selectivity for D-isomers and does not act on L-amino acids. frontiersin.org DAAO has a broad substrate specificity, acting on a variety of aliphatic and aromatic D-amino acids. frontiersin.org
Given its structure as an N-acylated aromatic D-amino acid, N-Benzoyl-D-tyrosine is a potential substrate or inhibitor for DAAO. The enzyme's active site must accommodate the bulky benzoyl and hydroxyphenyl groups. Research into the substrate specificity of DAAO from the yeast Rhodotorula gracilis has investigated its activity on various synthetic and aromatic amino acids. researchgate.net The interaction of N-Benzoyl-D-tyrosine with DAAO would be influenced by the N-benzoyl group, which could affect its binding affinity and the rate of catalysis compared to the unmodified D-tyrosine. Chemical modification studies have identified key tyrosine and arginine residues within the DAAO active site, which would be critical for binding substrates like N-Benzoyl-D-tyrosine. nih.gov
Stereoselective Biotransformations
Enzymes are powerful tools in synthetic chemistry for performing stereoselective transformations, which are reactions that favor the formation of one stereoisomer over another. mdpi.comnih.gov The strict stereoselectivity of enzymes like DAAO is exploited in industrial biotechnology, particularly for the resolution of racemic mixtures (a 50:50 mixture of D- and L-enantiomers). frontiersin.org
In this context, N-Benzoyl-D-tyrosine could be a key component in a stereoselective biotransformation process. For example, if a racemic mixture of N-benzoyl-tyrosine were exposed to DAAO, the enzyme would selectively degrade the N-Benzoyl-D-tyrosine enantiomer, leaving the pure N-Benzoyl-L-tyrosine behind. This enzymatic resolution is a green and efficient method for producing enantiomerically pure amino acids and their derivatives. frontiersin.org Such strategies are fundamental to producing chiral synthons, which are valuable building blocks for the pharmaceutical industry. uni-duesseldorf.de
Cellular and Subcellular Studies
Interactions with Biological Macromolecules
The interaction of N-benzoyl-D-tyrosine with biological macromolecules is defined by the principle of enzymatic stereospecificity. While its L-isomer is a classic substrate for certain proteases, the D-isomer's interactions are fundamentally different, often resulting in inhibition rather than catalysis.
Interaction with Serine Proteases (e.g., Chymotrypsin)
Extensive research has utilized N-benzoyl-L-tyrosine and its derivatives, such as N-benzoyl-L-tyrosine ethyl ester (BTEE) and N-benzoyl-L-tyrosine p-nitroanilide (BTPNA), as standard substrates to assay the activity of the serine protease α-chymotrypsin. nih.govnih.govnih.gov The enzyme's active site accommodates the L-configuration, enabling the hydrolysis of the peptide or ester bond. In contrast, the D-enantiomer, N-benzoyl-D-tyrosine, is not hydrolyzed by chymotrypsin. Its stereochemistry prevents proper orientation within the catalytic site, rendering it a poor substrate. This highlights the stringent structural requirements for chymotrypsin catalysis.
Interaction with Carboxypeptidase A
While not a substrate for hydrolysis, D-amino acids and their derivatives can interact with the active sites of other enzymes, such as carboxypeptidase A (CPA), a zinc-containing metalloprotease. X-ray crystallographic studies have provided detailed insights into the binding of D-amino acids, including D-tyrosine, to the active site of CPA. nih.gov
In these complexes, the D-tyrosine molecule binds within the enzyme's COOH-terminal hydrophobic pocket. nih.gov The binding is characterized by specific molecular interactions:
The carboxylate group of D-tyrosine forms a salt bridge with the guanidinium (B1211019) group of Arginine-145 (Arg-145). nih.gov
The α-amino group of D-tyrosine interacts with the carboxylate side chain of Glutamate-270 (Glu-270). nih.gov
The binding of the D-ligand displaces water molecules and induces a significant movement (approximately 1 Å) of the zinc-bound water molecule. nih.gov
The table below summarizes the key interactions observed in the binding of D-tyrosine to carboxypeptidase A, providing a model for the potential binding of N-benzoyl-D-tyrosine.
| Ligand Moiety | Interacting Enzyme Residue/Component | Type of Interaction | Reference |
| D-Tyrosine Carboxylate Group | Arginine-145 | Salt Linkage | nih.gov |
| D-Tyrosine α-Amino Group | Glutamate-270 | Salt Linkage | nih.gov |
| D-Tyrosine Aromatic Ring | Hydrophobic Pocket | Hydrophobic Interaction | nih.gov |
| Enzyme-Bound Water | Zinc Ion | Altered Coordination | nih.gov |
Development of N Benzoyl D Tyrosine Derived Chemical Probes and Tools
Synthesis of Molecular Probes for Biochemical Targets
The utility of N-benzoyl-D-tyrosine as a foundational structure for molecular probes lies in its adaptability for chemical modification. By attaching fluorescent labels, photoaffinity groups, or click chemistry handles, researchers can create powerful tools to investigate biological systems.
Fluorescently Labeled N-Benzoyl-D-tyrosine Conjugates
Fluorescent labeling is a key technique for visualizing and tracking molecules within biological systems. While direct examples of fluorescently labeled N-benzoyl-D-tyrosine are not prevalent in the reviewed literature, the principles for their synthesis can be inferred from work on analogous tyrosine derivatives. A common strategy involves modifying proteinogenic α-amino acids to create fluorescent probes. acs.org For instance, fluorescent analogues of L-tyrosine have been developed by extending its conjugation through various chemical reactions. acs.org
One approach involves the synthesis of flavone-derived α-amino acids from L-tyrosine, which exhibit dual-emission fluorescence and have been used to study interactions with biomolecules like oligonucleotides and lipid bilayers. acs.org Another method utilizes a copper-catalyzed C–O bond coupling reaction to attach polyaromatic groups, such as pyrene (B120774) and biphenyl, to L-tyrosine, resulting in fluorophores with good quantum yields. acs.org The Heck reaction has also been employed to couple diiodo-L-tyrosine with styrenes, producing environmentally sensitive fluorescent analogues. acs.org These strategies could theoretically be adapted to N-benzoyl-D-tyrosine to produce novel fluorescent probes.
A related development is the creation of fluorescent dibenzofuran (B1670420) α-amino acids, which are conformationally rigid analogues of tyrosine with enhanced fluorescent properties. acs.org The synthesis of these compounds has been achieved through methods like Pd(II)-catalyzed C–O cyclization and Negishi coupling. acs.org Such innovative approaches to creating fluorescent amino acid analogues highlight the potential for developing similarly sophisticated probes from an N-benzoyl-D-tyrosine starting point.
| Probe Type | Synthetic Strategy | Potential Application |
| Flavone-derived | Synthesis from L-tyrosine | Studying interactions with oligonucleotides and lipid bilayers acs.org |
| Polyaromatic-conjugated | Copper-catalyzed C–O coupling | General fluorescence imaging acs.org |
| Dialkenyl analogues | Heck reaction on diiodo-L-tyrosine | Monitoring cell internalization acs.org |
| Dibenzofuran amino acids | Pd(II)-catalyzed C–O cyclization | FRET donor for monitoring peptide hydrolysis acs.org |
Photoaffinity Labels Derived from N-Benzoyl-D-tyrosine
Photoaffinity labeling (PAL) is a powerful technique for identifying the biological targets of bioactive molecules and investigating ligand-receptor interactions. rsc.org This method involves a photoaffinity probe (PAP) that typically contains a pharmacophore, a photoreactive group, and a reporter tag. mdpi.com Upon UV irradiation, the photoreactive group forms a covalent bond with the target molecule, allowing for its identification. nih.gov
Commonly used photoreactive groups include benzophenones, aryl azides, and diazirines. nih.govresearchgate.net Benzophenones are often favored due to their stability and the fact that they are activated by longer wavelength UV light, which can reduce protein damage. nih.gov The design of photoaffinity probes often involves incorporating these photoreactive moieties into a ligand that mimics the natural binding partner of the target protein. mdpi.com
| Photoreactive Group | Activation | Reactive Species | Key Features |
| Benzophenone | ~350-360 nm UV light | Ketyl biradical researchgate.net | Stable, less protein damage nih.gov |
| Aryl Azide (B81097) | ~254-300 nm UV light | Nitrene researchgate.net | Broad reactivity researchgate.net |
| Diazirine | ~350-380 nm UV light | Carbene nih.gov | Small size, can insert into C-H bonds nih.govresearchgate.net |
Click Chemistry Reagents with N-Benzoyl-D-tyrosine Scaffolds
Click chemistry refers to a class of reactions that are modular, efficient, and biocompatible, making them ideal for bioconjugation. sigmaaldrich.combiochempeg.com The most well-known click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.com These reactions are widely used to attach reporter molecules, such as fluorescent dyes or biotin, to biomolecules. biochempeg.com
The incorporation of click chemistry handles, such as azides and alkynes, into N-benzoyl-D-tyrosine scaffolds would enable their use in a wide range of biological applications. For example, an N-benzoyl-D-tyrosine derivative containing an azide or alkyne group could be readily conjugated to a fluorescent reporter for imaging studies or to a solid support for affinity purification.
While the direct synthesis of such reagents from N-benzoyl-D-tyrosine is not described, the synthesis of other amino acid-based click chemistry reagents is well-established. For instance, Boc-L-Tyr(PEG(3)-N3)-OH is an azide-containing click chemistry reagent derived from L-tyrosine. medchemexpress.com Similarly, a clickable, photoreactive amino acid containing a terminal alkyne has been synthesized. rsc.org The "tyrosine-click (Y-click) reaction" is another strategy that allows for the site-selective labeling of tyrosine residues in proteins. rsc.orgnih.gov These examples demonstrate the feasibility of incorporating click chemistry functionalities into amino acid scaffolds, a strategy that could be extended to N-benzoyl-D-tyrosine.
| Click Reaction | Components | Key Features |
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, terminal alkyne, Copper(I) catalyst | High yield, forms stable triazole linkage sigmaaldrich.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, strained cyclooctyne | Copper-free, suitable for live cells sigmaaldrich.com |
| Staudinger Ligation | Azide, phosphine (B1218219) | Bio-orthogonal, occurs at room temperature in aqueous environments sigmaaldrich.com |
| Tyrosine-Click (Y-click) Reaction | Tyrosine residue, 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) | Site-selective for tyrosine, forms stable linkage rsc.orgnih.gov |
Exploration of N-Benzoyl-D-tyrosine in Drug Discovery Scaffolds
The structural framework of N-benzoyl-D-tyrosine can also be utilized as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Its chiral nature and functional groups provide a rich platform for the design and synthesis of novel drug candidates.
Design and Synthesis of Illudinoid Analogs from Tyrosine
While the direct synthesis of illudinoid analogs from N-benzoyl-D-tyrosine is not documented, the synthesis of related complex natural products from tyrosine highlights the potential of this amino acid as a chiral starting material. For instance, the asymmetric total synthesis of (−)-saframycin A has been achieved from L-tyrosine. acs.org This demonstrates the utility of tyrosine in providing the core stereochemistry for complex molecular architectures. Given that N-benzoyl-D-tyrosine shares the same chiral core, it is plausible that it could serve as a precursor for the synthesis of illudinoid analogs or other complex natural products.
Chemical Synthesis of Cyclosporin (B1163) L Related Compounds
Cyclosporin A is a cyclic undecapeptide with potent immunosuppressive properties. wiley.com Its complex structure includes several N-methylated amino acids and a unique amino acid, MeBmt. wiley.com The total synthesis of cyclosporine and its analogues has been a significant achievement in organic chemistry and has enabled detailed structure-activity relationship studies. wiley.comresearchgate.net
The synthesis of cyclosporin analogues often involves the coupling of amino acid building blocks. While N-benzoyl-D-tyrosine itself is not a component of natural cyclosporins, D-amino acids have been incorporated into synthetic cyclosporine analogues. For example, D-lysine has been incorporated at position 8 to create D-lysine8-cyclosporine A. acs.org This analogue was then used to create a fluorescently labeled version of cyclosporine A for biological studies. nih.gov
The synthesis of cyclosporin analogues is a complex undertaking, often involving the preparation of multi-amino acid fragments that are subsequently cyclized. acs.orggoogle.com The use of D-amino acids in these syntheses underscores the potential for incorporating N-benzoyl-D-tyrosine or its derivatives into novel cyclosporin-related compounds to explore new biological activities.
Development of Selective Enzyme Inhibitors Based on N-Benzoyl-D-tyrosine Structure
The N-benzoyl-D-tyrosine scaffold has served as a foundational structure for the development of selective enzyme inhibitors. Its inherent chemical features, including the aromatic benzoyl and tyrosine moieties, provide a framework that can be recognized by the binding sites of various enzymes. Researchers have leveraged this structure to design and synthesize derivatives with potent and selective inhibitory activities against specific enzyme targets. The development of these inhibitors often involves detailed structure-activity relationship (SAR) studies to optimize their efficacy.
One of the most prominent enzyme families targeted by N-benzoyl-tyrosine derivatives is the serine proteases, particularly chymotrypsin (B1334515). The structural similarity of N-benzoyl-tyrosine to the preferred substrates of chymotrypsin makes it an excellent starting point for inhibitor design. The enzyme's active site contains a hydrophobic S1 pocket that favorably accommodates the tyrosine side chain, while the N-benzoyl group can engage in additional interactions.
A notable example of inhibitor development targeting α-chymotrypsin involved the creation of synthetic receptors. One such receptor demonstrated significant, submicromolar inhibition of α-chymotrypsin. acs.org The inhibitory activity of this synthetic receptor was evaluated using the chromogenic substrate N-benzoyl-L-tyrosine p-nitroanilide (BTPNA), highlighting the close relationship between the inhibitor's design and the substrate's structure. acs.orgmedchemexpress.comnih.govnih.govpnas.org The inhibition by this synthetic receptor was found to be time-dependent, suggesting a slow-binding mechanism where an initial enzyme-inhibitor complex gradually converts to a more tightly bound state. acs.org
The following table summarizes the inhibition constants for a synthetic receptor inhibitor of α-chymotrypsin:
| Inhibitor | Target Enzyme | Ki (μM) | Ki* (μM) | Inhibition Mechanism |
| Synthetic Receptor 1 (GDGD) | α-Chymotrypsin | 0.81 | 0.11 | Slow-binding |
Table 1: Inhibition constants of a synthetic receptor for α-chymotrypsin. Ki represents the dissociation constant for the initial enzyme-inhibitor complex, and Ki represents the dissociation constant for the final, more stable complex. Data sourced from acs.org.*
While not directly derived from N-benzoyl-D-tyrosine, studies on related benzoyl and cinnamoyl piperazine/piperidine amides as tyrosinase inhibitors also provide valuable insights into the potential of the benzoyl moiety in enzyme inhibition. acs.orgnih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and medicine. D-tyrosine itself has been identified as a competitive inhibitor of tyrosinase. nih.gov Research on benzoyl derivatives has shown that modifications to the core structure can significantly impact inhibitory potency. For instance, a series of piperazine/piperidine amides of benzoic acid were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. acs.orgresearchgate.net
The inhibitory activity of these compounds was measured against both the monophenolase and diphenolase activities of tyrosinase. The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency.
| Compound | Target Enzyme | Monophenolase pIC50 | Diphenolase pIC50 |
| Compound 3a | Mushroom Tyrosinase | - | 4.18 |
| Compound 5b | Mushroom Tyrosinase | 4.99 | - |
Table 2: Inhibitory potency of selected benzoyl piperazine/piperidine amide derivatives against mushroom tyrosinase. pIC50 is the negative logarithm of the IC50 value. Data sourced from acs.orgresearchgate.net.
Furthermore, the N-benzoyl amino acid framework has been explored for its potential to inhibit other classes of enzymes, such as DNA methyltransferases (DNMTs). nih.gov DNMTs are crucial for epigenetic regulation, and their inhibitors are investigated as potential anticancer agents. A series of N-benzoyl amino acid analogues were synthesized and screened for their ability to inhibit DNMT-dependent DNA methylation. Among the synthesized compounds, certain L-glutamic acid derivatives demonstrated the highest inhibitory activity. nih.gov This research underscores the versatility of the N-benzoyl amino acid scaffold in targeting diverse enzyme families.
Advanced Analytical and Spectroscopic Characterization of N Benzoyl D Tyrosine
Chromatographic Techniques for Purity and Stereoisomeric Analysis
Chromatographic methods are indispensable for separating N-Benzoyl-D-tyrosine from potential impurities and for resolving its enantiomeric form from its L-counterpart.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of N-Benzoyl-D-tyrosine. Purity levels are often determined to be greater than 98.0%, a specification confirmed by both HPLC and titration analysis. vwr.comtcichemicals.com For the separation of enantiomers, chiral stationary phases (CSPs) are essential. N-derivatized amino acids, including benzoylated forms, can be effectively resolved using various CSPs. chromatographytoday.comsigmaaldrich.com Polysaccharide-based CSPs, for instance, have demonstrated successful chiral separation of N-protected amino acid derivatives under reversed-phase conditions. phenomenex.com
The separation mechanism on many CSPs involves a combination of interactions such as hydrogen bonding, π-π interactions, and steric hindrance, which create a distinguishable environment for each enantiomer. eijppr.com The choice of mobile phase, often a mix of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers, is critical for achieving optimal separation. chromatographytoday.com For benzoylated amino acids, a non-aqueous polar organic mobile phase has been shown to be effective, suggesting a chiral recognition mechanism based on external association rather than inclusion complexation. researchgate.net
Interactive Table: HPLC Purity and Chiral Separation Data for N-Benzoyl-tyrosine Derivatives
| Compound | Purity/Analysis Method | Specific Rotation [α]20/D | Enantiomeric Separation |
| N-Benzoyl-L-tyrosine | >98.0% (HPLC, Titration) vwr.comtcichemicals.com | -77.0 to -82.0 deg (c=1, DMF) tcichemicals.com | Baseline resolved using polysaccharide-based CSPs phenomenex.com |
| N-Benzoyl-D-tyrosine | >95% (HPLC) | Not specified | Separable on chiral columns researchgate.net |
| N-Benzoyl-L-tyrosine Ethyl Ester | >98.0% (HPLC) tcichemicals.com | Not specified | Not specified |
Gas Chromatography (GC) offers another avenue for the analysis of amino acid enantiomers, provided they are first converted into volatile derivatives. While direct GC analysis of N-Benzoyl-D-tyrosine is challenging due to its low volatility, derivatization to more volatile esters allows for separation on chiral columns. koreascience.kr For instance, N-TFA-D,L-amino acid isopropyl esters have been successfully separated using a stationary phase synthesized from an N-benzoyl-L-valine derivative. koreascience.kr
The effectiveness of chiral GC columns, such as those coated with Chirasil-Val, relies on the formation of transient diastereomeric complexes between the derivatized analyte and the chiral stationary phase. acs.org This technique is highly sensitive and can provide excellent resolution of enantiomers. researchgate.net
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative, and cost-effective method for monitoring reaction progress and assessing the purity of N-Benzoyl-D-tyrosine during its synthesis. ijirset.comchromatographyonline.comresearchgate.net Analytical TLC is typically performed on pre-coated silica (B1680970) gel plates. scielo.org.mxscielo.org.mx The choice of eluent, often a mixture of solvents like n-hexane and ethyl acetate, is optimized to achieve clear separation between the product and any starting materials or byproducts. nih.gov The visualization of spots can be achieved under UV light or by using staining reagents like ninhydrin, although benzoylation protects the amino group from this specific stain. reachdevices.com While primarily qualitative, TLC can be used for quantitative analysis through techniques like densitometry. chromatographyonline.com
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation.
¹H NMR: The proton NMR spectrum of N-Benzoyl-D-tyrosine provides characteristic signals for the protons in the molecule. Aromatic protons from the benzoyl and tyrosine rings typically appear in the downfield region (around 7-8 ppm). The α-proton of the amino acid backbone and the β-protons of the side chain show distinct chemical shifts and coupling patterns that are crucial for structural confirmation. mpg.dehmdb.cahmdb.ca
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. spectralservice.de Key signals include those for the carbonyl carbons of the amide and carboxylic acid groups (typically >165 ppm), the aromatic carbons, and the aliphatic carbons of the tyrosine side chain (α-carbon around 55-60 ppm and β-carbon around 35-40 ppm). mpg.dehmdb.ca
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the N-benzoyl-D-tyrosine structure. mpg.de
Interactive Table: Representative NMR Data for N-Benzoyl-tyrosine and Related Structures Note: Exact chemical shifts can vary based on solvent and experimental conditions.
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
| ¹H | Aromatic (Benzoyl & Tyrosine) | 7.0 - 8.0 mpg.de |
| ¹H | Amide (NH) | ~8.5 (in DMSO-d6) mpg.de |
| ¹H | α-CH | ~4.5 - 5.0 mpg.de |
| ¹H | β-CH₂ | ~3.0 - 3.3 hmdb.ca |
| ¹³C | Carbonyl (C=O) | 167 - 175 mpg.de |
| ¹³C | Aromatic (C) | 115 - 157 hmdb.ca |
| ¹³C | α-CH | ~55 - 60 spectralservice.de |
| ¹³C | β-CH₂ | ~36 - 40 spectralservice.de |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of N-Benzoyl-D-tyrosine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₆H₁₅NO₄. rsc.org
Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of the parent ion. nih.govunt.edu In collision-induced dissociation (CID), the N-Benzoyl-D-tyrosine ion is fragmented to produce a characteristic pattern of product ions. uci.edu Key fragmentation pathways often involve the cleavage of the amide bond, leading to the formation of a benzoyl cation (m/z 105) and fragments related to the tyrosine moiety. frontiersin.org This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound and distinguishing it from isomers. uab.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the molecular structure and electronic properties of N-Benzoyl-D-tyrosine. IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint, while UV-Vis spectroscopy investigates electronic transitions within the molecule's chromophores.
Infrared (IR) Spectroscopy: The IR spectrum of N-Benzoyl-D-tyrosine exhibits characteristic absorption bands corresponding to its distinct functional groups: the carboxylic acid, the secondary amide, and the aromatic rings. The broad O-H stretch from the carboxylic acid group is typically observed in the 2500-3300 cm⁻¹ region, often overlapping with the C-H stretching vibrations. The N-H stretch of the amide group appears as a sharp band around 3300 cm⁻¹.
Two prominent carbonyl (C=O) stretching bands are key identifiers. The carboxylic acid C=O stretch appears at approximately 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) is found around 1630-1650 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, is located near 1520-1550 cm⁻¹. Aromatic C=C stretching vibrations from both the benzoyl and the tyrosine rings are visible in the 1450-1600 cm⁻¹ range. The spectrum of a related compound, N-benzoyl-3,5-diiodo-L-tyrosine ethyl ester, confirms the presence of these characteristic amide and benzoyl absorptions nist.gov. Data from various N-benzoyl amino acid derivatives further support these assignments, showing consistent absorption patterns for the amide and carbonyl groups rsc.org.
Interactive Data Table: Characteristic IR Absorption Bands for N-Benzoyl-D-tyrosine
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad |
| N-H Stretch | Amide | ~ 3300 | Medium |
| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 | Weak |
| Aliphatic C-H Stretch | CH₂ Group | 2850 - 2960 | Weak |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Strong |
| Amide I (C=O Stretch) | Amide | 1630 - 1650 | Strong |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium |
| Amide II (N-H Bend, C-N Stretch) | Amide | 1520 - 1550 | Strong |
| C-O Stretch | Carboxylic Acid | 1200 - 1300 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of N-Benzoyl-D-tyrosine is primarily defined by the electronic π → π* transitions of its two chromophores: the benzoyl group and the p-hydroxyphenyl group of the tyrosine side chain. The tyrosine phenolic side chain typically shows an absorption maximum (λmax) around 275 nm amazonaws.comnih.gov. The benzoyl chromophore, as seen in compounds like benzaldehyde, contributes a strong absorption band around 245-250 nm researchgate.net.
Consequently, the UV spectrum of N-Benzoyl-D-tyrosine in a neutral solvent like ethanol (B145695) or water is expected to show a strong absorption peak near 250 nm, dominated by the benzoyl group, and a distinct shoulder or a secondary peak around 275-280 nm from the tyrosine side chain. The exact position and molar absorptivity (ε) of these bands can be influenced by the solvent polarity and pH. For instance, ionization of the phenolic hydroxyl group at high pH causes a bathochromic (red) shift of the tyrosine absorption to approximately 295 nm nih.gov.
Interactive Data Table: Expected UV-Vis Absorption Maxima for N-Benzoyl-D-tyrosine
| Chromophore | Electronic Transition | Expected λmax (nm) |
| Benzoyl Group | π → π | ~ 250 |
| p-Hydroxyphenyl Group (Tyrosine) | π → π | ~ 275-280 |
| Phenolate Group (High pH) | π → π* | ~ 295 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical techniques are indispensable for analyzing chiral molecules like N-Benzoyl-D-tyrosine. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light, which is essential for confirming the absolute configuration and determining the enantiomeric purity.
Optical Rotation Measurement
Optical rotation is a classical chiroptical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).
For enantiomers, the specific rotation has an equal magnitude but opposite sign. Commercial sources report the specific rotation for N-Benzoyl-L-tyrosine to be in the range of -77.0° to -82.0° (c=1, in Dimethylformamide (DMF), at 20°C, using the sodium D-line at 589 nm) tcichemicals.com. One specific product lists the value as -77.5° under these conditions vwr.comvwr.com. Therefore, a pure sample of N-Benzoyl-D-tyrosine is expected to exhibit a positive specific rotation of the same magnitude.
Interactive Data Table: Specific Rotation of N-Benzoyl-tyrosine Enantiomers
| Compound | Specific Rotation [α]20D | Conditions |
| N-Benzoyl-L-tyrosine | -77.0° to -82.0° tcichemicals.com | c=1, DMF |
| N-Benzoyl-D-tyrosine | +77.0° to +82.0° (Expected) | c=1, DMF |
Measurement of the optical rotation of a sample and comparison to the value for the pure enantiomer allows for the calculation of its optical purity, which is often used to estimate the enantiomeric excess.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule. A CD spectrum plots this difference as a function of wavelength, providing detailed information about the molecule's three-dimensional structure.
The CD spectrum of N-Benzoyl-D-tyrosine is expected to show signals in both the far-UV (below 250 nm) and near-UV (250-320 nm) regions. The near-UV spectrum is dominated by the electronic transitions of the aromatic chromophores univr.itmdpi.com. The tyrosine side chain typically gives rise to CD signals between 275 and 285 nm, with another characteristic band observed around 229 nm in some protein contexts univr.itnih.gov. The benzoyl group also contributes to the near-UV CD spectrum. The resulting spectrum is highly sensitive to the molecule's conformation and the electronic coupling between the two chromophores.
Crucially, enantiomers produce mirror-image CD spectra. If the L-enantiomer produces a positive Cotton effect (a peak) at a certain wavelength, the D-enantiomer will produce a negative Cotton effect (a trough) of equal magnitude at the same wavelength. This property makes CD spectroscopy an excellent tool for confirming the enantiomeric identity of N-Benzoyl-D-tyrosine and for quantitative analysis of enantiomeric mixtures mdpi.com.
Future Perspectives and Interdisciplinary Research in N Benzoyl D Tyrosine Chemistry
Emerging Synthetic Strategies for N-Benzoyl-D-tyrosine and Analogs
The demand for efficient, scalable, and sustainable methods for synthesizing N-benzoyl-D-tyrosine and its derivatives has spurred innovation in chemical synthesis. Modern approaches are moving beyond traditional batch processes towards more controlled and intensified methods.
Continuous flow chemistry is emerging as a powerful tool for the synthesis of N-acylated amino acids and peptides. mdpi.comnih.govchimia.ch This technology offers significant advantages over conventional batch methods, including enhanced heat and mass transfer, improved reaction control, and increased safety when handling hazardous reagents. mdpi.com The application of flow chemistry to the synthesis of N-benzoyl-D-tyrosine would involve the continuous pumping of reactants, such as D-tyrosine and a benzoylating agent, through a heated and pressurized reactor.
A key advantage of flow synthesis is the ability to rapidly screen and optimize reaction conditions, such as temperature, pressure, and residence time, to maximize yield and minimize byproduct formation. mdpi.com For instance, a continuous-flow process for N-acetylation of various amines has been developed using a solid alumina catalyst, achieving high conversions with a residence time of only 27 minutes. mdpi.com Similar principles could be applied to the benzoylation of D-tyrosine. Furthermore, the integration of in-line purification techniques can lead to a fully automated and streamlined synthesis of N-benzoyl-D-tyrosine and its analogs with high purity.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for N-Acylated Amino Acids
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Readily scalable by extending reaction time or using larger reactors. |
| Safety | Handling of large volumes of hazardous reagents poses risks. | Smaller reactor volumes enhance safety. |
| Efficiency | Can be time-consuming with multiple manual operations. | Can be automated for higher throughput and efficiency. |
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes. Enzymes such as lipases and proteases are being explored for the synthesis of amino acid derivatives. Lipase TL IM from Thermomyces lanuginosus, for example, has been successfully used to catalyze the synthesis of β-amino acid esters in a continuous-flow microreactor. mdpi.com
In the context of N-benzoyl-D-tyrosine, a protease could potentially be used to catalyze the amide bond formation between the amino group of D-tyrosine and a benzoyl donor. The high stereoselectivity of enzymes would ensure the production of the desired D-enantiomer exclusively. Research on the chemoenzymatic polymerization of amino acid benzyl (B1604629) esters using papain has demonstrated the feasibility of forming peptide bonds under mild conditions. acs.org This approach could be adapted for the synthesis of N-benzoyl-D-tyrosine, offering a green alternative to traditional chemical methods.
Advanced Computational and Theoretical Studies
Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental work and accelerating the discovery process.
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other entities, such as proteins or cell membranes. semanticscholar.orgnih.gov By simulating the movement of atoms over time, MD can provide a detailed picture of how N-benzoyl-D-tyrosine might bind to a biological target. For instance, MD simulations have been used to study the binding of inhibitors to Bruton's tyrosine kinase, revealing key interactions that contribute to binding affinity. semanticscholar.org
Such simulations could be employed to model the interaction of N-benzoyl-D-tyrosine with various enzymes or receptors, predicting its binding mode and affinity. This information would be crucial for the rational design of novel analogs with improved biological activity. Furthermore, MD simulations can be used to investigate the conformational preferences of N-benzoyl-D-tyrosine in different solvent environments, which can influence its physical and biological properties.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic structure and reactivity of molecules. researchgate.net These methods can be used to calculate various molecular properties, including optimized geometries, vibrational frequencies, and reaction energies.
For N-benzoyl-D-tyrosine, quantum chemical calculations could be used to elucidate the mechanisms of its synthesis and degradation. For example, by calculating the energy profile of a reaction pathway, researchers can identify the transition states and intermediates involved, providing insights into the reaction kinetics and helping to optimize reaction conditions. researchgate.net Studies on related molecules like N-(p-nitrobenzoyl)-L-phenylalanine have demonstrated the utility of these methods in confirming molecular structures and understanding reaction mechanisms. researchgate.net
Integration with Materials Science and Nanotechnology
The unique chemical structure of N-benzoyl-D-tyrosine, featuring both aromatic and amino acid moieties, makes it an interesting building block for the development of novel materials and nanostructures.
Tyrosine-derived polymers, such as polycarbonates and polyarylates, have been developed for various biomedical applications due to their biocompatibility and biodegradability. nih.gov The incorporation of N-benzoyl-D-tyrosine into such polymer backbones could introduce new functionalities and properties. For instance, the benzoyl group could enhance the thermal stability or alter the mechanical properties of the resulting polymer.
In the realm of nanotechnology, L-tyrosine loaded nanoparticles have been shown to be effective catalysts for certain organic reactions. rsc.org Similarly, N-benzoyl-D-tyrosine could be used to functionalize the surface of nanoparticles, imparting specific recognition properties or enhancing their interaction with biological systems. The self-assembly of N-benzoyl-D-tyrosine derivatives into well-defined nanostructures, such as nanofibers or nanotubes, is another exciting area of research with potential applications in drug delivery and tissue engineering.
Challenges and Opportunities in N-Benzoyl-D-tyrosine Research
The path forward for N-benzoyl-D-tyrosine research is paved with both obstacles and potential breakthroughs. A primary challenge lies in its stereoselective synthesis and the limited understanding of its metabolic fate and specific biological targets.
Challenges:
Stereoselective Synthesis: The efficient and cost-effective production of enantiomerically pure N-benzoyl-D-tyrosine remains a significant hurdle. While methods for the synthesis of N-benzoyl amino acids exist, achieving high stereoselectivity for the D-isomer can be complex and expensive, often requiring specialized catalysts or enzymatic processes. ijeab.comresearchgate.net
Understanding Metabolic Fate: Due to their resistance to proteases, D-amino acid-containing peptides and derivatives like N-benzoyl-D-tyrosine have longer half-lives in biological systems. nih.govmdpi.com However, the precise metabolic pathways and potential for accumulation or conversion in the human body are not well understood.
Elucidating Biological Mechanisms: Identifying the specific biological targets and mechanisms of action for N-benzoyl-D-tyrosine is crucial. Research on N-benzoyl amino acids has shown activities such as DNA methylation inhibition and antifungal properties, but the specific role of the D-tyrosine moiety in these or other activities needs to be determined. nih.govscielo.org.mx
Low Cellular Uptake: A general challenge for D-peptides and their derivatives is their potentially low cellular uptake, which can limit their therapeutic efficacy. nih.gov
Opportunities:
Development of Novel Therapeutics: The inherent resistance of N-benzoyl-D-tyrosine to enzymatic degradation makes it an attractive candidate for the development of more stable and longer-lasting drugs. nih.govnews-medical.net This is particularly relevant for peptide-based therapeutics. news-medical.netbioengineer.org
Biochemical Probes: The stability of N-benzoyl-D-tyrosine could be leveraged to design biochemical probes for studying enzyme-substrate interactions and cellular processes without the complication of rapid degradation.
Biomaterials: The incorporation of D-amino acids into peptides can influence their self-assembly into nanostructured hydrogels, opening avenues for the use of N-benzoyl-D-tyrosine in the development of novel biomaterials for drug delivery and tissue engineering. nih.gov
Antimicrobial Agents: Given that some N-benzoyl amino acid derivatives have shown antimicrobial activity, exploring the potential of N-benzoyl-D-tyrosine in this area is a promising research direction. scielo.org.mxmdpi.com
Table 1: Key Research Challenges and Opportunities for N-Benzoyl-D-tyrosine
| Category | Specific Area | Description |
|---|---|---|
| Challenges | Stereoselective Synthesis | Difficulty in producing the pure D-isomer efficiently and affordably. |
| Metabolic Fate | Lack of clear understanding of how the compound is processed and eliminated in the body. | |
| Biological Mechanisms | The precise molecular targets and pathways affected by the compound are largely unknown. | |
| Cellular Uptake | Potential for poor absorption into cells, which could limit its effectiveness. | |
| Opportunities | Novel Therapeutics | Potential to create more stable drugs with longer-lasting effects due to resistance to enzymes. |
| Biochemical Probes | Use as a stable tool to study biological processes without rapid breakdown. | |
| Biomaterials | Application in creating advanced materials for medical uses like drug delivery. | |
| Antimicrobial Agents | Possibility of developing new antibiotics based on its chemical structure. |
Outlook for Translational Research
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications in medicine. For N-benzoyl-D-tyrosine, the translational outlook is promising, with potential applications in diagnostics, drug development, and as a biomarker.
The stability of D-amino acid derivatives suggests their potential as long-acting therapeutic agents. For instance, N-(2-Benzoylphenyl)-L-tyrosine derivatives have been explored as potent agonists for PPARgamma, indicating the potential for related compounds in metabolic diseases. While this research focused on the L-isomer, it opens the door for investigating the D-isomer's activity.
Furthermore, the presence of D-amino acids has been linked to various diseases, suggesting their potential as biomarkers. researchandmarkets.commdpi.comnih.gov Investigating the levels of N-benzoyl-D-tyrosine or its metabolites in different disease states could lead to new diagnostic tools. For example, N-Benzoyl-DL-tyrosyl-N',N'-dipropylamide is used as a metabolite and impurity standard for the drug Tiropramide, highlighting the relevance of such derivatives in pharmaceutical quality control and analysis. nbinno.com
The development of drugs incorporating D-amino acids is a growing area of interest in the pharmaceutical industry due to their enhanced stability and efficacy. researchandmarkets.com Future research will likely focus on overcoming the current challenges to unlock the full therapeutic potential of N-benzoyl-D-tyrosine and similar compounds.
Table 2: Potential Translational Applications of N-Benzoyl-D-tyrosine
| Application Area | Potential Use | Rationale |
|---|---|---|
| Drug Development | Development of stable peptide-based drugs. | Resistance to enzymatic degradation can lead to longer drug half-life and improved efficacy. nih.govmdpi.com |
| Novel antimicrobial agents. | Some N-benzoyl amino acid derivatives exhibit antimicrobial properties. scielo.org.mxmdpi.com | |
| Diagnostics | Disease biomarker. | Altered levels of D-amino acids have been associated with certain diseases. researchandmarkets.commdpi.comnih.gov |
| Pharmaceutical Analysis | Reference standard. | Can be used for quality control and as a standard for analyzing related pharmaceutical compounds. nbinno.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzoyl-D-tyrosine, and how can its purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves protecting the amino group of D-tyrosine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Subsequent benzoylation at the phenolic hydroxyl group ensures regioselectivity. Purity optimization requires rigorous monitoring via HPLC or LC-MS, with recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to remove unreacted intermediates .
Q. How can researchers experimentally distinguish between D- and L-tyrosine derivatives in crystallization studies?
- Methodological Answer : Crystallization kinetics under controlled environmental conditions (e.g., sterile vs. non-sterile setups) can reveal enantioselective differences. For instance, D-tyrosine may crystallize faster in the presence of airborne chiral contaminants (e.g., fungal spores), as shown by Goldberg (2008). Monitoring nucleation rates via polarized light microscopy and quantifying enantiomeric excess (ee) in supernatants using chiral chromatography are critical steps .
Advanced Research Questions
Q. How should researchers address contradictory data on the crystallization kinetics of D-tyrosine versus its L-enantiomer?
- Methodological Answer : Contradictions often arise from environmental variables (e.g., chiral contaminants) or theoretical assumptions (e.g., parity violation energy differences). To resolve this:
Replicate experiments in sterile, particle-controlled environments.
Compare results with Shinitzky-Deamer’s PVED hypothesis and Goldberg’s diastereomeric interaction model.
Use mass spectrometry to detect trace chiral impurities in crystallization media.
- Key Insight: Fungal spores or other airborne chiral agents can artificially enhance D-tyrosine nucleation, confounding interpretations of inherent enantioselectivity .
Q. What strategies improve the incorporation of N-benzoyl-D-tyrosine into solid-phase peptide synthesis (SPPS) protocols?
- Methodological Answer :
- Deprotection Optimization : Use mild acidic conditions (e.g., 20% TFA in DCM) to remove the Boc group without cleaving the benzoyl moiety.
- Coupling Efficiency : Employ coupling agents like HATU/HOAt in DMF to enhance activation of the carboxyl group.
- Side-Chain Stability : Avoid prolonged exposure to basic conditions to prevent racemization. Monitor by circular dichroism (CD) spectroscopy .
Q. What statistical frameworks are appropriate for analyzing enantioselectivity in D-tyrosine-related experiments?
- Methodological Answer : For small sample sizes (n < 30), use non-parametric tests (e.g., Mann-Whitney U) to compare crystallization rates. For larger datasets, apply ANOVA with post-hoc Tukey tests to assess variance across experimental conditions (e.g., temperature, solvent composition). Report effect sizes and confidence intervals to contextualize PVED’s theoretical energy differences (fJ to pJ/mol) against observed diastereomeric effects .
Data Reporting and Reproducibility
Q. How should researchers document environmental variables in crystallization studies to ensure reproducibility?
- Methodological Answer :
- Airborne Contaminants : Use HEPA-filtered laminar flow hoods and report air-quality metrics (e.g., particulate counts).
- Solvent Trace Analysis : Include GC-MS data for solvent batches to rule out chiral impurities.
- Negative Controls : Perform parallel experiments with racemic mixtures and enantiopure standards .
Safety and Handling in Research Contexts
Q. What are the critical safety considerations when handling N-benzoyl-D-tyrosine derivatives in biochemical assays?
- Methodological Answer :
- Eye Protection : Use sealed goggles, as benzoylated tyrosine derivatives can cause severe eye irritation (Category 1 hazard).
- Waste Disposal : Quench reactive intermediates (e.g., Boc-deprotected species) with aqueous bicarbonate before disposal.
- Documentation : Follow institutional chemical hygiene plans and reference SDS data for spill management .
Future Research Directions
Q. What unexplored applications of N-benzoyl-D-tyrosine exist in bioorganic chemistry?
- Methodological Answer :
- Peptide-Based Inhibitors : Explore its use in synthesizing β-turn mimics for GPCR-targeted inhibitors.
- Biomaterials : Functionalize hydrogels with N-benzoyl-D-tyrosine to study chiral effects on cell adhesion.
- Isotopic Labeling : Incorporate ¹³C-labeled derivatives for NMR studies of protein folding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
